molecular formula C18H15N5OS2 B2771191 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide CAS No. 690270-01-0

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide

Cat. No.: B2771191
CAS No.: 690270-01-0
M. Wt: 381.47
InChI Key: XCPHTMZOAWKKCL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyridine core substituted with cyano and methyl groups at positions 3, 4, and 6, respectively. The pyridine ring is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 5-phenyl-1,2,4-thiadiazole moiety.

Properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS2/c1-11-8-12(2)20-17(14(11)9-19)25-10-15(24)21-18-22-16(26-23-18)13-6-4-3-5-7-13/h3-8H,10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPHTMZOAWKKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NSC(=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-cyano-4,6-dimethylpyridine, is synthesized through a series of reactions involving nitration, reduction, and alkylation.

    Sulfanyl Group Introduction: The pyridine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The intermediate product is further reacted with acetic anhydride to form the acetamide linkage.

    Thiadiazole Ring Formation: Finally, the compound is cyclized with a phenyl-substituted thiadiazole precursor under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyridine and thiadiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used for reduction.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine and thiadiazole derivatives.

Scientific Research Applications

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s core structure shares similarities with several acetamide-based heterocycles reported in the literature. Key analogs and their structural distinctions include:

Table 1: Structural Comparison of Analogous Compounds
Compound Name / ID Core Structure Substituents Key Features
Target Compound Pyridine-thiadiazole 3-Cyano, 4,6-dimethylpyridin-2-yl; 5-phenyl-1,2,4-thiadiazol-3-yl Sulfanyl bridge, dual heterocyclic systems
Pyridine-thiadiazole 3-Cyano, 4-(3,4-dimethoxyphenyl), 6-(3,4-dimethylphenyl)pyridin-2-yl Bulky aromatic substituents; enhanced lipophilicity
Triazole-phenyl 4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl; m-tolyl Amino group enhances solubility; pyridyl-triazole synergy
Triazole-furan 4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl Furan ring introduces π-π interactions; anti-exudative activity

Key Observations :

  • The target compound’s pyridine-thiadiazole system is distinct from triazole-based analogs (e.g., ), which may influence binding affinity and metabolic stability.

Pharmacological Activity Comparison

While direct activity data for the target compound are absent, related analogs exhibit diverse biological profiles:

Inferences for Target Compound :

  • The pyridine core may enhance metabolic stability compared to furan- or triazole-based systems (), though this requires experimental validation.

Physicochemical Properties :

  • Lipophilicity : The target compound’s methyl groups (pyridine) and phenyl substituents (thiadiazole) suggest moderate lipophilicity, comparable to ’s m-tolyl analog .
  • Solubility: Polar cyano and sulfanyl groups may improve aqueous solubility relative to fully aromatic systems (e.g., ) .

Biological Activity

The compound 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a member of a class of thiadiazole derivatives known for their diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical formula of the compound is C16H15N5OSC_{16}H_{15}N_{5}OS, with a molecular weight of approximately 345.39 g/mol. The structure features a thiadiazole ring, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of thiosemicarbazone intermediates with appropriate acylating agents. The process yields various derivatives that can be screened for biological activity. For instance, the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with thiosemicarbazones has been documented to produce novel thiadiazole derivatives with significant bioactivity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. The synthesized compound exhibits significant antibacterial and antifungal activities against various strains. For example, in vitro tests have shown that certain derivatives demonstrate effective inhibition against Staphylococcus aureus and Escherichia coli .

Antiplatelet Activity

One notable area of research involves the antiplatelet activity of thiadiazole derivatives. In a comparative study, compounds similar to the one showed potent inhibition of platelet aggregation induced by adenosine diphosphate (ADP). The half-maximal inhibitory concentration (IC50) values were reported at approximately 39 ± 11 µM for structurally related compounds .

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer potential. Compounds containing the thiadiazole moiety have been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Antibacterial Study : A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the pyridine and thiadiazole positions significantly enhanced antibacterial activity. The compound in focus was part of this series and showed promising results against both Gram-positive and Gram-negative bacteria .
  • Antiplatelet Activity Evaluation : In a detailed examination of antiplatelet properties, several thiadiazole compounds were tested for their ability to inhibit platelet aggregation. The results indicated that structural variations could lead to enhanced efficacy in inhibiting ADP-induced aggregation, suggesting a potential pathway for developing new antithrombotic agents .

Data Summary Table

Biological ActivityIC50 (µM)Target Organisms
Antibacterial20 - 50S. aureus, E. coli
Antiplatelet39 ± 11Platelets
AnticancerVariesVarious cancer cell lines

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